molecular formula C22H20N4O4S2 B11503242 3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11503242
M. Wt: 468.6 g/mol
InChI Key: VMRDZKFIVFVRDK-UHFFFAOYSA-N
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Description

3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is a complex organic compound belonging to the thienothiophene family. Thienothiophenes are heterocyclic compounds characterized by the fusion of two thiophene rings, which are sulfur-containing five-membered rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents is carefully managed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed therapeutic effects. The compound’s unique structure allows it to interact with various biomolecules, modulating their activity and leading to desired outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diamino-N,N’-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics .

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C22H20N4O4S2/c1-29-13-7-3-5-11(9-13)25-20(27)18-16(23)15-17(24)19(32-22(15)31-18)21(28)26-12-6-4-8-14(10-12)30-2/h3-10H,23-24H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

VMRDZKFIVFVRDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=CC=C4)OC)N

Origin of Product

United States

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